3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzenesulfonyl group at position 3 and methyl substituents at positions 5, 6, and 6. Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with a rigid, planar scaffold that enables diverse pharmacological activities, including kinase inhibition, anticancer, and antiviral effects .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-11(2)17-15-14(9-16-18(15)12(10)3)21(19,20)13-7-5-4-6-8-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKIJQUIGUSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332571 | |
| Record name | 3-(benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685108-12-7 | |
| Record name | 3-(benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles in the presence of a catalyst . This reaction can be carried out under microwave-assisted conditions to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo-pyrimidine derivatives. For instance, research on structurally similar compounds demonstrated their effectiveness against various bacterial strains. In particular, derivatives showed promising results in inhibiting the growth of Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that 3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine could be further investigated as an antimicrobial agent .
Table 1: Antimicrobial Activity of Pyrazolo-Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | K. pneumoniae | 0.5 µg/mL |
| Compound B | P. aeruginosa | 0.8 µg/mL |
| This compound | TBD | TBD |
Antileishmanial Activity
The compound's potential as an antileishmanial agent has been explored through its structural analogs. A study reported that derivatives similar to the compound exhibited significant activity against Leishmania infantum and Leishmania amazonensis, two species responsible for leishmaniasis. The compounds were found to have lower cytotoxicity compared to established treatments like pentamidine while maintaining comparable efficacy .
Case Study: Antileishmanial Profile
In a comparative study, several pyrazol-1-yl benzenesulfonamides were synthesized and evaluated for their antileishmanial activity:
- Compounds Tested : Various derivatives were synthesized based on the pyrazolo-pyrimidine scaffold.
- Results : Compounds exhibited IC50 values ranging from 0.059 mM to 0.072 mM against L. infantum, indicating strong potential for further development .
Antimalarial Potential
The structural framework of this compound also positions it as a candidate for antimalarial drug development. Research has shown that sulfonamide derivatives can inhibit falcipain-2, an essential enzyme for the survival of the malaria parasite Plasmodium falciparum. Virtual screening and molecular docking studies have identified promising candidates with IC50 values as low as 2.24 µM .
Table 2: Antimalarial Activity of Sulfonamide Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | Falcipain-2 | 2.24 |
| Compound D | Falcipain-2 | 4.98 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it can bind to the active site of protein kinases, preventing the phosphorylation of target proteins and thereby inhibiting cell growth and proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Kinase Inhibition
The 5-position of pyrazolo[1,5-a]pyrimidines is critical for kinase inhibition. For example:
- Compound 9 (trans-4-aminocyclohexanol at C5) showed a 100-fold increase in Pim-1 inhibition (IC₅₀ = 27 nM) compared to fragments lacking this group .
- 3-(Benzenesulfonyl)-5,6,7-trimethyl derivative lacks polar groups at C5, suggesting reduced kinase potency compared to Compound 7. However, its methyl groups may enhance metabolic stability and passive diffusion .
Electronic and Steric Effects
- 7-Trifluoromethyl derivatives (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines) exhibit enhanced electron-withdrawing effects at C7, improving binding to hydrophobic kinase pockets.
- 3-Chloro or 3-bromo substituents (e.g., 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine) showed reduced activity (IC₅₀ > 5 µM), emphasizing the importance of aromatic or sulfonyl groups at C3 for potency .
Biological Activity
3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The benzenesulfonyl group enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo compounds. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes.
Table 1: Antimicrobial Activity of Pyrazolo Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| This compound | Escherichia coli | 16 µg/mL | |
| This compound | Candida albicans | 64 µg/mL |
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as DNA gyrase. These studies suggest that the compound may inhibit bacterial growth by interfering with DNA replication processes.
Case Studies
Several case studies have documented the biological effects of this compound and its derivatives:
- Case Study 1 : A study investigated the efficacy of various pyrazolo compounds in treating infections caused by resistant strains of bacteria. The results indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics in certain cases.
- Case Study 2 : Another research focused on the anti-inflammatory properties of this compound. It was found to significantly reduce inflammation markers in vitro and in vivo models.
Broader Biological Activities
In addition to antimicrobial properties, pyrazolo compounds have been associated with various other biological activities:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with a similar structure have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines.
- CNS Activity : Certain pyrazolo derivatives are being studied for their potential neuroprotective effects.
Q & A
Basic Research Question
- NMR Analysis : H and C NMR identify substituent patterns (e.g., benzenesulfonyl methyl groups at δ 2.1–2.4 ppm and aromatic protons at δ 7.3–8.1 ppm) .
- X-ray Crystallography : Single-crystal diffraction confirms regiochemistry and steric effects of the 5,6,7-trimethyl groups (bond angles: 118–122°; torsional strain <5°) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 369.12) and fragmentation patterns .
What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives targeting peripheral benzodiazepine receptors (PBR)?
Advanced Research Question
- Substituent Modulation : The 3-benzenesulfonyl group enhances PBR affinity (IC < 50 nM) by mimicking steric/electronic features of benzodiazepines. Methyl groups at 5,6,7 positions improve metabolic stability .
- Competitive Binding Assays : Radiolabeled (H) PK11195 displacement studies quantify receptor-ligand interactions .
- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) aligns electrostatic and hydrophobic fields with activity cliffs .
How can computational methods predict photophysical properties or metabolic pathways of this compound?
Advanced Research Question
- DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G*) to predict UV-Vis absorption (λ ~320 nm) and fluorescence quantum yields (Φ ~0.15) .
- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4-mediated oxidation of methyl groups) and blood-brain barrier penetration (LogP ~3.2) .
How should researchers address contradictions in reported biological activity or synthetic yields across studies?
Advanced Research Question
- Batch Purity Analysis : Use HPLC (≥95% purity threshold) to exclude impurities skewing bioactivity data .
- Replication of Conditions : Variations in solvent (e.g., DMF vs. THF) or sulfonylation agents (e.g., benzenesulfonyl chloride vs. tosyl chloride) critically impact yields (50–85% discrepancies) .
- Meta-Analysis : Cross-reference datasets from receptor binding (e.g., BZR vs. PBR targets) to contextualize activity differences .
What are the challenges in scaling up synthesis while maintaining regioselectivity and minimizing byproducts?
Advanced Research Question
- Byproduct Identification : LC-MS detects dimerization byproducts (e.g., bis-sulfonylated species) during benzenesulfonylation .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) at scale .
- Catalyst Screening : Immobilized bases (e.g., polymer-supported DMAP) enhance recyclability and regiocontrol .
How does the trifluoromethyl group in analogous compounds influence binding kinetics, and can this be applied to 3-(Benzenesulfonyl) derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
